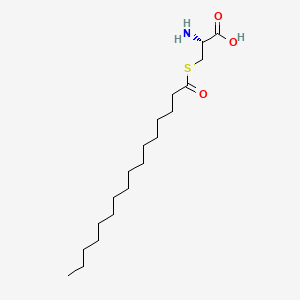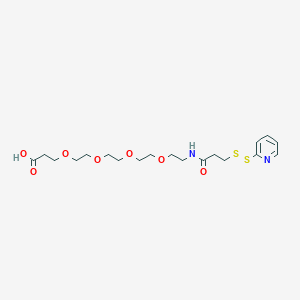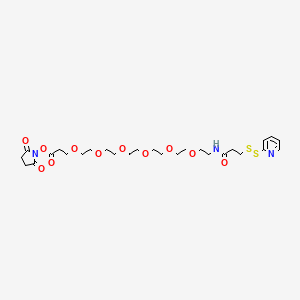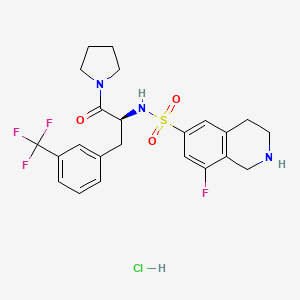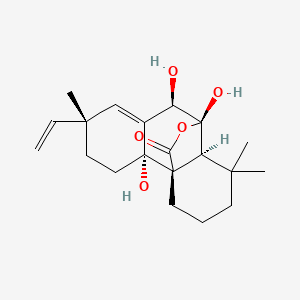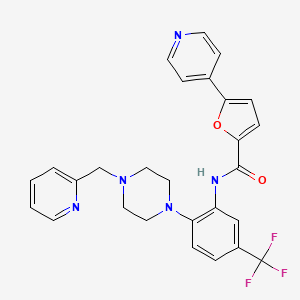![molecular formula C39H36N4O6 B611006 (6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one) CAS No. 1971075-99-6](/img/structure/B611006.png)
(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-D211 is a DNA damaging payload.
Scientific Research Applications
Antileukemic Activity
- A study explored the synthesis and antileukemic activity of bis(carbamates), including compounds similar to the specified chemical, demonstrating significant in vivo activity against P388 lymphocytic leukemia (Anderson et al., 1988).
Binding to Calf Thymus DNA
- Research on Salen type compounds, structurally related to the mentioned chemical, revealed interactions with calf thymus DNA through a groove binding mode, indicating potential DNA-binding properties (Jeslin Kanaga Inba et al., 2013).
Synthesis and Characterization of Bio-Based Polymers
- A study synthesized bio-based diacylhydrazide monomers, structurally related to the specified chemical, and poly(amide imide)s using lignin-derived phenolic acids, indicating its potential application in creating eco-friendly polymers (Kuhire et al., 2017).
Synthesis of 6-Oxoisoaporphine Derivatives
- Research focusing on the synthesis of new derivatives related to the specified compound, explored their potential as starting materials for producing other bioactive compounds (Sobarzo-Sánchez et al., 2010).
Synthesis of Podands in the 3,4-Dihydroisoquinoline Series
- A study detailed the synthesis of podands containing 3,4-dihydroisoquinoline fragments, structurally similar to the specified chemical, suggesting applications in organic chemistry (Shklyaev & Vshivkova, 2014).
Synthesis of Bis-styrylquinazolinones
- Research on compounds related to the specified chemical involved synthesis of bis-styrylquinazolinones, potentially useful in chemical synthesis and medicinal chemistry applications (Harutyunyan et al., 2019).
Antitumor Activity and DNA Interaction
- A study on methoxy- and acetoxy-8-oxoberbines, structurally related to the specified chemical, highlighted their antitumor activity and interaction with DNA, hinting at possible therapeutic applications (Weimar et al., 1991).
Characterization and Mesomorphic Behavior
- Research investigated novel symmetrical azomethines, structurally related to the mentioned chemical, revealing their mesomorphic behavior, indicating potential applications in materials science (Iwan et al., 2010).
properties
CAS RN |
1971075-99-6 |
|---|---|
Product Name |
(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one) |
Molecular Formula |
C39H36N4O6 |
Molecular Weight |
656.74 |
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one |
InChI |
InChI=1S/C39H36N4O6/c1-46-34-16-30-32(40-20-28-14-24-8-3-5-10-26(24)22-42(28)38(30)44)18-36(34)48-12-7-13-49-37-19-33-31(17-35(37)47-2)39(45)43-23-27-11-6-4-9-25(27)15-29(43)21-41-33/h3-6,8-11,16-21,28-29H,7,12-15,22-23H2,1-2H3/t28-,29-/m0/s1 |
InChI Key |
ULIORDBSGQEFLN-VMPREFPWSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC4=CC=CC=C4CC3C=N2)OCCCOC5=C(C=C6C(=C5)N=CC7CC8=CC=CC=C8CN7C6=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(S,S)-D211; (S,S)D211; (S,S) D211; (S,S)-D-211; IQB dimer (S,S)-D211 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



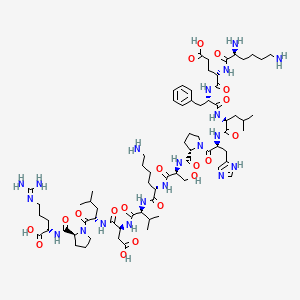

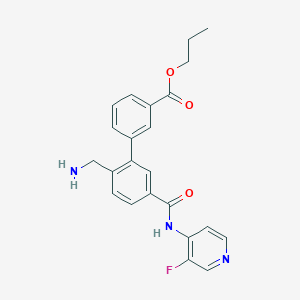
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
